2-Methacryloxyethyl D-glucopyranoside chemical structure and properties
2-Methacryloxyethyl D-glucopyranoside chemical structure and properties
An In-depth Technical Guide to 2-Methacryloxyethyl D-glucopyranoside: Structure, Properties, and Advanced Biomedical Applications
Authored by: Gemini, Senior Application Scientist
Introduction: Bridging Synthetic Polymers with Natural Bioactivity
In the quest for advanced biomaterials, the convergence of synthetic polymer chemistry with the inherent biocompatibility of natural molecules has led to the development of innovative functional monomers. Among these, 2-Methacryloxyethyl D-glucopyranoside (GME) stands out as a pivotal carbohydrate-based methacrylate monomer.[1] This molecule uniquely combines a polymerizable methacrylate group with a hydrophilic and bioactive D-glucose pendant group.[1] This dual nature allows for the creation of "glycopolymers" with properties tailored for sophisticated biomedical applications where interaction with biological systems is paramount.
The significance of GME lies in the advantageous properties imparted by each of its components. The glucose moiety, a fundamental biological building block, confers exceptional biocompatibility, hydrophilicity, and potential for specific biological recognition.[1][2] The methacrylate portion provides a versatile handle for polymerization, enabling the construction of well-defined polymer architectures with robust mechanical and structural integrity.[1] Consequently, polymers derived from GME are at the forefront of research in fields such as controlled drug delivery, tissue engineering, and biosensing.[1][3] This guide provides a comprehensive technical overview of GME, from its fundamental chemical properties and synthesis to the functional applications of its resulting polymers.
Part 1: The Monomer - Chemical Identity and Physicochemical Profile
A thorough understanding of the monomer is critical before exploring its polymerization and applications. The chemical structure of GME is the foundation of its functionality.
Chemical Structure
GME consists of a D-glucopyranose ring linked via an ethyl spacer to a methacrylate functional group. This structure is key to its utility, providing both a biologically recognizable unit and a polymerizable moiety.
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Chemical Name: 2-Methacryloxyethyl D-glucopyranoside
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Synonyms: 2-methacryloxyethyl glucoside, 2-glucosyloxyethyl methacrylate[4][5]
Physicochemical Properties
The properties of the GME monomer dictate its handling, purification, and polymerization conditions. Key quantitative data are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₂₀O₈ | [4][6][7] |
| Molecular Weight | 292.28 g/mol | [1][6] |
| Density | 0.808 g/mL at 25°C | [4] |
| Flash Point | 57 °F (13.9 °C) | [4][5] |
| Index of Refraction | n20/D 1.366 | [4][5] |
The presence of multiple hydroxyl groups on the glucose ring makes GME highly hydrophilic, a property that is passed on to its corresponding polymers, enabling the formation of hydrogels.[1]
Part 2: Synthesis and Polymerization Strategies
The creation of well-defined glycopolymers from GME requires precise control over both the monomer synthesis and the subsequent polymerization process.
Monomer Synthesis
The synthesis of GME typically involves the glycosidic bond formation between a glucose donor and the hydroxyl group of 2-hydroxyethyl methacrylate (HEMA).[1] To ensure regioselectivity and prevent unwanted side reactions at the other hydroxyl groups of glucose, a protection-deprotection strategy is often employed.
A common approach involves using a protected glucose derivative, such as α-D-methylglucoside, as the starting material.[1] The hydroxyl groups on the sugar are often protected with acetyl groups, which enhances solubility in organic solvents used during the reaction and polymerization.[1]
Example Protocol: Synthesis of Tetra-O-acetyl-2-methacryloxyethyl D-glucopyranoside
This protocol is a representative example and should be adapted based on specific laboratory conditions and safety protocols.
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Protection: Start with a suitable glucose precursor, such as 1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose.
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Glycosylation Reaction:
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Dissolve the protected glucose in a dry, inert solvent like dichloromethane.
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Add 2-hydroxyethyl methacrylate (HEMA), typically in a slight excess (1.5-2.0 equivalents), to drive the reaction.[1]
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Introduce a Lewis acid catalyst (e.g., Boron trifluoride etherate) to facilitate the glycosylation at the anomeric center.
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Stir the reaction at room temperature under an inert atmosphere (e.g., Argon) for several hours until completion, monitoring via Thin Layer Chromatography (TLC).
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Work-up and Purification:
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Quench the reaction by adding a base, such as saturated sodium bicarbonate solution.
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Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure.
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Purify the crude product using column chromatography on silica gel to isolate the desired protected monomer.
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Deprotection (Post-Polymerization): The acetyl protecting groups are typically removed after polymerization to yield the final glycopolymer with free hydroxyl groups.[1]
Controlled Radical Polymerization (CRP)
To create glycopolymers with predictable molecular weights and narrow size distributions—critical for high-performance biomedical applications—Controlled Radical Polymerization (CRP) techniques are preferred over conventional free-radical methods.[1]
Two prominent CRP techniques for GME are:
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Atom Transfer Radical Polymerization (ATRP): Utilizes a transition metal complex (typically copper-based) to reversibly activate and deactivate the growing polymer chains.
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Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: Employs a chain transfer agent (CTA) to mediate the polymerization in a controlled manner.
RAFT polymerization has been successfully used for the direct polymerization of GME in aqueous media without the need for protecting groups.[8] This is a significant advantage, as it simplifies the overall process and avoids the use of potentially toxic organic solvents and deprotection reagents.[8]
Example Protocol: Aqueous RAFT Polymerization of GME
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Reaction Setup:
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In a Schlenk tube, dissolve the GME monomer and a water-soluble RAFT agent (e.g., 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid) in deoxygenated water or buffer.
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Add a water-soluble radical initiator (e.g., Azobisisobutyronitrile, AIBN).
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The molar ratio of monomer:CTA:initiator is crucial for controlling the final molecular weight.
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Deoxygenation: Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the radical polymerization.
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Polymerization: Place the sealed tube in a preheated oil bath (e.g., 70°C) to initiate the polymerization.
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Monitoring and Termination: Monitor the reaction kinetics by taking aliquots at timed intervals and analyzing monomer conversion via ¹H-NMR. The polymerization typically exhibits pseudo-first-order kinetics.[8]
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Purification: Once the desired conversion is reached, stop the reaction by cooling and exposing it to air. Purify the resulting polymer by dialysis against deionized water to remove unreacted monomer and initiator fragments, followed by lyophilization to obtain the pure glycopolymer.
Gene Delivery
Block copolymers incorporating a poly(GME) segment and a cationic polymer segment have been investigated as non-viral vectors for gene delivery. [9]
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Functionality: The cationic block electrostatically binds to anionic nucleic acids (like plasmid DNA or siRNA) to form nanoscale complexes called polyplexes. [9]The hydrophilic, non-ionic poly(GME) block forms a protective outer shell.
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Advantages: This "stealth" shell enhances the colloidal stability of the polyplexes in biological media and can reduce non-specific interactions with blood proteins, potentially prolonging circulation time and improving delivery efficiency. [9]
Conclusion and Future Outlook
2-Methacryloxyethyl D-glucopyranoside is a highly versatile monomer that serves as a powerful building block for a new generation of advanced biomaterials. Its unique combination of a polymerizable methacrylate group and a biocompatible glucose moiety allows for the synthesis of well-defined glycopolymers with properties ideally suited for drug and gene delivery, tissue engineering, and biosensing. The ability to polymerize GME directly in aqueous media via techniques like RAFT further enhances its appeal by aligning with the principles of green chemistry.
Future research will likely focus on exploiting the specific biological recognition capabilities of the glucose pendant group to create highly targeted therapeutic systems. By functionalizing the hydroxyl groups, researchers can develop multi-functional materials that not only deliver a therapeutic payload but also respond to the local disease environment, paving the way for more personalized and effective medical treatments.
References
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Title: The Direct Polymerization of 2-Methacryloxyethyl Glucoside via Aqueous Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization Source: The Aquila Digital Community, The University of Southern Mississippi URL: [Link]
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Title: Biocompatible Materials for Continuous Glucose Monitoring Devices - PMC Source: National Institutes of Health (NIH) URL: [Link]
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Title: Self-Assembled Nanoparticles Based on Block-Copolymers of Poly(2-Deoxy-2-methacrylamido-d-glucose)/Poly(N-Vinyl Succinamic Acid) with Poly(O-Cholesteryl Methacrylate) for Delivery of Hydrophobic Drugs Source: MDPI URL: [Link]
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Title: Biocompatible Materials for Continuous Glucose Monitoring Devices | Request PDF Source: ResearchGate URL: [Link]
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Title: Poly(2 deoxy 2 methacrylamido glucopyranose) b Poly(methacrylate amine)s: Optimization of Diblock Glycopol ycations for Nucleic Acid Delivery - PMC Source: National Institutes of Health (NIH) URL: [Link]
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Title: HYDROGELS IN BIOMEDICINE: GRANULAR CONTROLLED RELEASE SYSTEMS BASED ON 2-HYDROXYETHYL METHACRYLATE COPOLYMERS. A REVIEW Source: Lviv Polytechnic National University URL: [Link]
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Title: Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside - PMC Source: National Institutes of Health (NIH) URL: [Link]
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Title: Drug Delivery Application of Poly (2-hydroxyethyl methacrylate)/Ethylene glycol Dimethacrylate Composite Hydrogel Source: DergiPark URL: [Link]
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Title: Poly(2-methacryloyloxyethyl phosphorylcholine)-Based Biodegradable Nanogels for Controlled Drug Release | Request PDF Source: ResearchGate URL: [Link]
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Title: Swelling response of radiation synthesized 2-hydroxyethylmethacrylate-co-[2-(methacryloyloxy)ethyl] trimethylammonium chloride hydrogels under various in vitro conditions Source: PubMed URL: [Link]
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